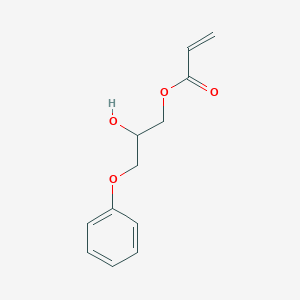

2-Hydroxy-3-phenoxypropyl acrylate

説明

2-Hydroxy-3-phenoxypropyl acrylate (CAS 16969-10-1) is a monofunctional acrylate monomer with the molecular formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol . Its structure includes a phenoxy group and a hydroxyl group on the propyl chain, conferring moderate hydrophobicity, hydrogen-bonding capability, and reactivity. This compound is widely used in biomedical devices, controlled drug delivery systems (e.g., SIPN membranes) , 3D printing resins , and thermoresponsive shape-memory polymers .

特性

IUPAC Name |

(2-hydroxy-3-phenoxypropyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-12(14)16-9-10(13)8-15-11-6-4-3-5-7-11/h2-7,10,13H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQAGBQXOWLTLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(COC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70856-48-3 | |

| Record name | 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70856-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1044851 | |

| Record name | 2-Hydroxy-3-phenoxypropyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16969-10-1 | |

| Record name | 2-Hydroxy-3-phenoxypropyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16969-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-3-phenoxypropyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-phenoxypropyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Esterification of 2-Hydroxy-3-phenoxypropanol with Acrylic Acid

The primary synthesis route involves the esterification of 2-hydroxy-3-phenoxypropanol with acrylic acid in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the propanol attacks the carbonyl carbon of acrylic acid, forming the acrylate ester.

Key Parameters:

-

Molar Ratio: A 1:1.2 molar ratio of propanol to acrylic acid minimizes unreacted starting material while avoiding polymerization.

-

Catalyst Loading: 0.5–1.0 wt% sulfuric acid achieves >85% conversion within 6 hours at 70°C.

-

Inhibitors: MEHQ (200–500 ppm) prevents radical polymerization during synthesis.

Alternative Pathways from Phenolic Precursors

Recent patents describe a two-step process using p-[1-(p-hydroxyphenyl)-1-phenylethyl]phenol (HPPP) as a precursor. HPPP reacts with acrylic acid under UV initiation, forming a photocrosslinkable prepolymer. This method yields HPPA with inherent photoreactivity, suitable for UV-curable coatings.

Advantages:

-

Reduced Side Reactions: UV initiation avoids thermal degradation of acrylate groups.

-

Scalability: Batch reactors achieve 90% yield at 50°C with 2 wt% photoinitiator (Irgacure 651).

Industrial Production and Process Optimization

Large-Scale Reactor Design

Industrial synthesis employs continuous stirred-tank reactors (CSTRs) with automated temperature and pH control. The patent CN112048051A outlines a stepwise approach:

-

Step 1: React organic isocyanate (e.g., IPDI) with polyester polyol at 55–75°C until NCO content reaches ±0.3% of theoretical value.

-

Step 2: Introduce hydroxyalkyl acrylate and MEHQ, maintaining NCO content ≤0.5% to terminate the reaction.

Table 1: Comparison of Lab-Scale vs. Industrial Synthesis

| Parameter | Lab-Scale (Bench) | Industrial (CSTR) |

|---|---|---|

| Temperature Control | ±2°C | ±0.5°C |

| Reaction Time | 6–8 hours | 3–4 hours |

| Yield | 75–85% | 90–95% |

| Purity (HPLC) | ≥98% | ≥99.5% |

Purification Techniques

-

Distillation: Short-path distillation at 100–120°C (0.1 mbar) removes unreacted acrylic acid.

-

Crystallization: Solvent-free crystallization in hexane/ethyl acetate (4:1) yields 99% pure HPPA.

Reaction Condition Optimization

Temperature and Catalysis

Elevated temperatures (70–80°C) accelerate esterification but risk acrylate polymerization. Optimal conditions balance speed and stability:

-

70°C: Maximum conversion (88%) without detectable oligomers.

-

60°C: Slower reaction (72% conversion in 8 hours) but higher selectivity.

Table 2: Effect of Catalyst Type on Reaction Efficiency

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| Sulfuric Acid | 85 | 92 |

| p-Toluenesulfonic Acid | 88 | 95 |

| Amberlyst-15 (Resin) | 78 | 89 |

Inhibitor Efficacy

MEHQ and hydroquinone (200–500 ppm) suppress radical polymerization during storage. FT-IR monitoring (C=C stretch at 1630–1670 cm⁻¹) confirms stability over 30 days at 25°C.

Characterization and Quality Control

Spectroscopic Analysis

化学反応の分析

Types of Reactions: 2-Hydroxy-3-phenoxypropyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize under UV radiation to form polymeric membranes used in controlled drug release systems.

Esterification: It can react with other acids to form different esters.

Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions:

Polymerization: UV radiation and photoinitiators are commonly used.

Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used.

Addition Reactions: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products:

Polymeric Membranes: Used in drug delivery systems.

Various Esters: Depending on the reacting acid.

科学的研究の応用

Synthesis and Polymerization

HPPA is synthesized through the esterification of 2-hydroxy-3-phenoxypropanol with acrylic acid. This process can be optimized for high yield and purity in industrial settings by employing advanced distillation techniques and continuous monitoring of reaction parameters .

Polymerization Process:

HPPA can undergo polymerization when exposed to UV radiation, forming cross-linked polymeric networks that are utilized in various applications, including coatings and adhesives .

Polymer Synthesis

HPPA serves as a monomer in the synthesis of polymers and copolymers. Its unique phenoxy group enhances the reactivity and stability of the resulting polymers compared to other acrylates. This property makes it suitable for creating materials with specific mechanical and thermal properties.

Comparison of Monomers:

| Monomer | Key Features |

|---|---|

| 2-Hydroxyethyl acrylate | Lower reactivity |

| Ethylene glycol phenyl ether acrylate | Moderate stability |

| 3-(Acryloyloxy)-2-hydroxypropyl methacrylate | Higher biocompatibility |

| Glycerol 1,3-diglycerolate diacrylate | Increased flexibility |

| This compound | High reactivity & light resistance |

Drug Delivery Systems

HPPA is particularly noteworthy for its role in developing polymeric membranes used for controlled drug release. These membranes are engineered to release therapeutic agents at controlled rates, improving the efficacy and safety of drug delivery systems. The photosensitive nature of HPPA allows for precise control over the polymerization process, enabling the customization of membrane properties .

Case Study: Controlled Drug Release

In a study focusing on HPPA-based membranes, researchers demonstrated that varying the polymerization conditions could significantly affect drug release profiles. By adjusting factors such as UV exposure time and concentration of HPPA, they achieved tailored release rates suitable for specific therapeutic applications .

Industrial Applications

HPPA is employed in the production of UV-curable coatings, inks, and adhesives due to its high reactivity and durability. These materials are essential in industries requiring rapid curing times and robust performance under varying environmental conditions.

Industrial Use Cases:

- Coatings: HPPA-based coatings offer enhanced resistance to abrasion and chemicals.

- Adhesives: The compound's properties allow for strong bonding capabilities in various substrates.

- Inks: Used in printing applications where quick drying times are critical.

作用機序

The mechanism of action of 2-hydroxy-3-phenoxypropyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in creating durable and resistant coatings and adhesives. The molecular targets include the acrylate groups, which react with photoinitiators under UV light to form polymer chains .

類似化合物との比較

Structural and Functional Insights

Thermoresponsive Behavior: this compound exhibits a glass transition temperature (Tg) of ~50–70°C, enabling shape-memory properties in polymers. This allows temporary shape fixation below Tg and recovery above it . In contrast, isobornyl acrylate (Tg ~90–110°C) forms rigid polymers suitable for high-temperature applications, while tetrahydrofurfuryl acrylate (Tg ~−40°C) remains flexible at low temperatures .

Hydrophobicity vs. Hydrophilicity: The phenoxy group in this compound provides moderate hydrophobicity, balancing water resistance and compatibility with hydrophilic drugs in SIPN membranes . Lauryl acrylate, with its long aliphatic chain, offers superior hydrophobicity for waterproof coatings, whereas hydroxypropyl acrylate enhances hydrophilicity in adhesives .

Crosslinking and Mechanical Properties: 1,6-Hexanediol diacrylate, a difunctional monomer, increases crosslink density, leading to rigid, low-shrinkage polymers. This contrasts with this compound’s monofunctionality, which requires copolymerization with crosslinkers for similar rigidity . Glycerol acrylates (e.g., glycerol trimethacrylate) provide multiple hydroxyl groups for enhanced crosslinking and antimicrobial activity, a feature absent in this compound .

Drug Release Performance: SIPN membranes combining this compound and 4-hydroxybutyl acrylate (9:9:2 ratio) demonstrated linear clonidine release over 24 hours, attributed to the hydroxyl groups’ hydrogen-bonding interactions .

Application-Specific Comparisons

- 3D Printing: this compound is used in LCD 3D printing resins for its balance of flexibility and Tg . Isobornyl acrylate is preferred in high-resolution optical resins due to its rigidity .

- Antimicrobial Activity: Unlike glycerol acrylate-vanillin styrene copolymers (active against E. coli and S. aureus), this compound lacks inherent antimicrobial properties unless modified .

生物活性

2-Hydroxy-3-phenoxypropyl acrylate (HPPA) is a versatile compound that has gained attention in various fields, particularly in biomedical applications due to its unique biological activities. This article explores the biological activity of HPPA, focusing on its antimicrobial properties, biocompatibility, and potential applications in medical devices.

HPPA is characterized by its acrylate structure, which allows it to undergo polymerization. The presence of the hydroxyl and phenoxy groups contributes to its reactivity and potential for forming copolymers with enhanced properties.

Antimicrobial Activity

Recent studies have demonstrated that HPPA exhibits significant antimicrobial properties against a range of pathogens.

Table 1: Antimicrobial Activity of HPPA-Based Polymers

In a study involving glycerol acrylate-based photopolymers, HPPA demonstrated antibacterial activity against both E. coli and S. aureus, as well as antifungal effects against Aspergillus species. These findings suggest that HPPA can be effectively utilized in creating antimicrobial coatings for medical devices, such as urinary catheters, to prevent catheter-associated urinary tract infections (CAUTIs) .

Biocompatibility

Biocompatibility is crucial for materials used in medical applications. The biocompatibility of HPPA has been assessed through various studies focusing on its cytotoxic effects on human cells.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of HPPA on human dental pulp stem cells. The results indicated that HPPA exhibited low cytotoxicity, making it a suitable candidate for dental applications and other biomedical uses where cell viability is essential .

Applications in Medical Devices

HPPA's unique properties make it suitable for various applications in medical devices:

- Urinary Catheter Coatings : HPPA-based polymers have shown promise in reducing bacterial colonization and biofilm formation, which are critical factors in CAUTIs. The incorporation of HPPA into catheter coatings can enhance their resistance to bacterial adhesion and encrustation .

- Dental Materials : Due to its biocompatibility and low toxicity, HPPA is being explored as a component in dental resins and provisional materials. Its ability to maintain structural integrity while being thermoresponsive offers advantages in dental applications .

Q & A

Q. What computational tools aid in predicting the reactivity of this compound in copolymerization?

- Answer : Quantum mechanical calculations (DFT) estimate reactivity ratios (e.g., Mayo-Lewis parameters) for copolymerization with acrylates or methacrylates. Machine learning models trained on monomer properties (e.g., Hansen parameters, dipole moments) can predict phase behavior and copolymer composition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。